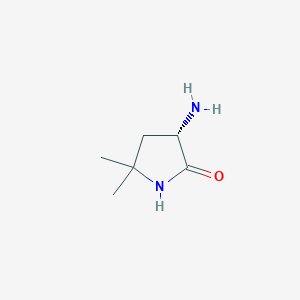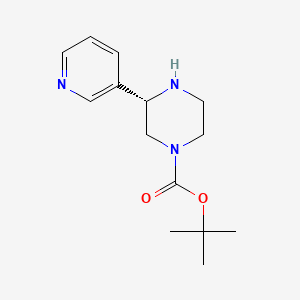
2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The presence of the 1,3,4-thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluoroethanamine with 1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, making the compound effective as an antimicrobial and anticancer agent . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal activities.
5-(2-Hydroxyphenyl)-1,3,4-thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory properties.
2-(4-Methylphenyl)-1,3,4-thiadiazole: Used in the development of agrochemicals due to its pesticidal activity.
The uniqueness of this compound lies in the presence of the difluoroethyl group, which imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C4H5F2N3S |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C4H5F2N3S/c5-4(6,1-7)3-9-8-2-10-3/h2H,1,7H2 |
Clé InChI |
INTRZTYOGAJCNX-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-amino-4-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12994889.png)

![tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12994900.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12994913.png)
![2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12994915.png)






![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)

